molecular formula C24H26N4O4S B11333421 N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B11333421
M. Wt: 466.6 g/mol
InChI Key: GUYISCYOQUHTJY-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spirocyclic structure incorporating an indole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the initial formation of the indole moiety, followed by the construction of the spirocyclic system through cyclization reactions. The thiadiazole ring is then introduced via a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[(2-butoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C24H26N4O4S/c1-4-5-14-32-21-13-9-6-10-18(21)15-27-20-12-8-7-11-19(20)24(22(27)31)28(17(3)30)26-23(33-24)25-16(2)29/h6-13H,4-5,14-15H2,1-3H3,(H,25,26,29)

InChI Key

GUYISCYOQUHTJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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